Direct Comparison of NAD+ Boosting Efficacy: Fosribnicotinamide (β-NMN) vs. Nicotinamide Riboside (NR) in Human Trials
In a 2026 head-to-head human clinical trial involving 65 healthy adults, daily supplementation with 1,000mg of Fosribnicotinamide (β-NMN) for 14 days resulted in a doubling of circulating NAD+ levels. This outcome was statistically indistinguishable from the effect achieved with an equivalent 1,000mg/day dose of Nicotinamide Riboside (NR) [1]. This finding demonstrates that β-NMN provides comparable systemic NAD+ elevation to NR, a major competitor, under direct comparison.
| Evidence Dimension | Systemic NAD+ elevation |
|---|---|
| Target Compound Data | ~2-fold increase in circulating NAD+ levels after 14 days |
| Comparator Or Baseline | Nicotinamide Riboside (NR) at 1,000mg/day; ~2-fold increase in circulating NAD+ levels after 14 days |
| Quantified Difference | No significant difference |
| Conditions | Human clinical trial; 65 healthy adults; oral administration of 1,000 mg/day for 14 days |
Why This Matters
This direct, quantitative human data provides assurance that β-NMN delivers the primary therapeutic outcome (NAD+ elevation) on par with the leading alternative, validating its selection as an equivalent NAD+ precursor for research applications.
- [1] UT Cardiothoracic Surgery. (2026, March 30). NMN vs NR in 2026: Comparing the Two Leading NAD+ Precursors — Which One Should You Take? View Source
